molecular formula C19H17OP B3056031 (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 6840-28-4

(4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No. B3056031
CAS RN: 6840-28-4
M. Wt: 292.3 g/mol
InChI Key: FSTTVKGSJLFJAC-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane, also known as MOP or MPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalytic Properties and Ligand Behavior

(4-Methylphenyl)(oxo)diphenyl-lambda5-phosphane and its derivatives play a significant role in catalysis, particularly in hydroformylation reactions. Studies have explored the influence of various alkyl-substituted phosphanes, including those related to (4-Methylphenyl)(oxo)diphenyl-lambda5-phosphane, on rhodium-catalyzed 1-hexene hydroformylation. These phosphanes have been found to affect the chemoselectivity towards aldehydes and the normal to branched ratio of the hydroformylation products. The catalytic outcomes are closely related to the steric and electronic properties of the phosphane ligands, with certain modifications leading to higher activities in the hydroformylation process (Suomalainen et al., 2001).

Structural and Coordination Chemistry

Phosphanes, including those structurally related to (4-Methylphenyl)(oxo)diphenyl-lambda5-phosphane, are also of interest in the field of coordination chemistry. These compounds can form complexes with various metals, and the nature of the substituents on the phosphorus atom can significantly influence the properties and stability of these complexes. For instance, the introduction of alkyl or aryl groups at the ortho position of the phenyl rings in phosphanes can lead to variations in the coordination behavior and electronic properties of the resulting metal complexes. Such modifications have implications for the design of new materials and catalysts with tailored properties (Moreno et al., 2005).

Future Directions

: Enhancing Robustness of LLM-Synthetic Text Detectors for Academic Writing: A Comprehensive Analysis : More than you’ve asked for: A Comprehensive Analysis of Novel Prompt Injection Threats to Application-Integrated Large Language Models

properties

IUPAC Name

1-diphenylphosphoryl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OP/c1-16-12-14-19(15-13-16)21(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTTVKGSJLFJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502229
Record name (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane

CAS RN

6840-28-4
Record name (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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